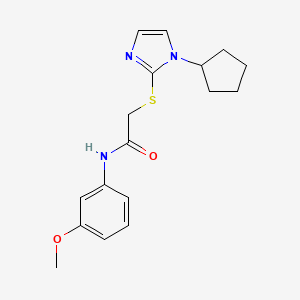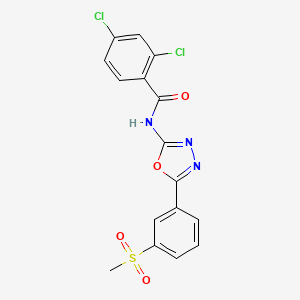
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It is currently being researched for its potential use in cancer treatment.
Wirkmechanismus
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide binds to the adenosine A2A receptor, which is expressed on immune cells. By blocking this receptor, 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide can prevent the inhibitory effects of adenosine on immune cells, leading to enhanced immune function and anti-tumor activity.
Biochemical and Physiological Effects:
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide has been shown to increase the activity of immune cells, including T cells and natural killer cells, which are important for fighting cancer. It has also been shown to inhibit the growth of tumor cells in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is that it has a well-defined mechanism of action and is highly specific for the adenosine A2A receptor. However, one limitation is that it may not be effective in all types of cancer, as the expression of the adenosine A2A receptor can vary between different tumor types.
Zukünftige Richtungen
There are several potential future directions for research on 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide. One area of interest is the combination of 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide with other cancer therapies, such as chemotherapy or checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide in different types of cancer.
Synthesemethoden
The synthesis of 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide involves several steps, including the reaction of 1-cyclopentyl-1H-imidazole-2-thiol with 3-methoxyphenylacetyl chloride, followed by purification and isolation of the final product. The synthesis process has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is being studied for its potential use in cancer immunotherapy. Adenosine, a molecule produced by tumor cells, can suppress the immune response and promote tumor growth. 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide blocks the adenosine A2A receptor, which can help to enhance the immune response and inhibit tumor growth. Clinical trials are currently underway to evaluate the efficacy and safety of 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide in cancer patients.
Eigenschaften
IUPAC Name |
2-(1-cyclopentylimidazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-15-8-4-5-13(11-15)19-16(21)12-23-17-18-9-10-20(17)14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAYUWDARSWWSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2377379.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)
![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2377382.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)
![1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2377384.png)
![Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2377385.png)



![3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2377396.png)
![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2377401.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)